![molecular formula C22H21N3O3S B2496227 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 899742-33-7](/img/structure/B2496227.png)

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

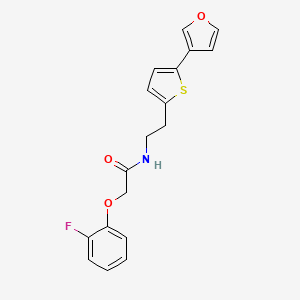

The compound belongs to a class of compounds with significant biological and chemical interest due to their complex structure and potential pharmacological activities. This class of compounds, including pyrimidine derivatives, has been explored for various applications, including antitumor, antimicrobial, and antiviral activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex structure. A concise synthesis approach for related compounds involves palladium-catalyzed carbonylation, Wittig reactions, and subsequent functional group transformations (Gangjee et al., 2002).

Molecular Structure Analysis

Crystallographic studies on similar molecules reveal that they exhibit a folded conformation about certain atomic connections, with intramolecular hydrogen bonding stabilizing this conformation. Such detailed structural analyses help understand the compound's molecular geometry and potential interaction sites (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological macromolecules, influenced by their functional groups. For instance, the thioacetamide bridge and the substituted pyrimidine ring play critical roles in the biological activity of these molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and functional groups.

Chemical Properties Analysis

Chemical properties, including reactivity with acids, bases, and other organic compounds, are defined by the molecular framework and substituents. Studies have shown that modifications on the pyrimidine ring, such as alkylation, significantly influence the compound's inhibitory potency and biological activity (Gangjee et al., 2007).

科学的研究の応用

Crystal Structures and Synthesis

Synthesis and Crystal Structures of Pyrimidinylsulfanyl Acetamides : Research into compounds structurally related to "2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide" often involves detailed synthetic routes and crystallographic analysis to understand their molecular conformation and potential interactions with biological targets. Studies such as those by Subasri et al. (2017) on the crystal structures of N-substituted 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded molecular conformations, indicative of potential biological activity through specific spatial arrangements (Subasri et al., 2017).

Potential Antitumor and Antifolate Agents

Antifolate and Antitumor Properties : Compounds bearing the pyrimidinylsulfanyl motif are investigated for their antifolate properties, which play a crucial role in inhibiting enzymes essential for nucleotide synthesis in cancer cells. Gangjee et al. (2007) synthesized classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines, demonstrating significant dihydrofolate reductase (DHFR) inhibition and antitumor activity, highlighting the therapeutic potential of such molecules in oncology (Gangjee et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : The exploration of dual inhibitors, such as those targeting both thymidylate synthase (TS) and DHFR, offers a promising avenue for cancer treatment due to the critical role of these enzymes in DNA synthesis. Gangjee et al. (2008) reported on the potency of such inhibitors, suggesting a potential mechanism for enhanced therapeutic efficacy (Gangjee et al., 2008).

特性

IUPAC Name |

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-3-14-9-11-15(12-10-14)23-18(26)13-29-22-24-19-16-7-5-6-8-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSDCZKSICRTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)